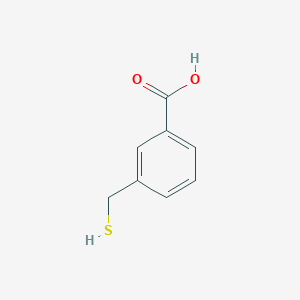

3-(Mercaptomethyl)benzoic acid

Description

3-(Mercaptomethyl)benzoic acid is a benzoic acid derivative with a mercaptomethyl (-CH₂SH) substituent at the meta position (carbon 3) of the aromatic ring. The thiol (-SH) group confers unique reactivity, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines the carboxylic acid's acidity with the nucleophilic and redox-active properties of the thiol group, making it distinct from other benzoic acid derivatives.

Properties

IUPAC Name |

3-(sulfanylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCWVQXSKGOWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28162-88-1 | |

| Record name | 3-(sulfanylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(mercaptomethyl)benzoic acid typically involves the introduction of a mercaptomethyl group to a benzoic acid derivative. One common method is the reaction of 3-(bromomethyl)benzoic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include:

- Solvent: Ethanol or methanol

- Temperature: Reflux conditions

- Reagents: Thiourea, followed by hydrolysis with aqueous sodium hydroxide

Industrial Production Methods: While specific industrial production methods for 3-(mercaptomethyl)benzoic acid are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Mercaptomethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The mercaptomethyl group can be oxidized to form a sulfonic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or borane.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: 3-(sulfonylmethyl)benzoic acid

Reduction: 3-(mercaptomethyl)benzyl alcohol

Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Mercaptomethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

Medicine: Explored for its potential therapeutic applications, particularly in the development of inhibitors for specific enzymes.

Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(mercaptomethyl)benzoic acid involves its interaction with molecular targets through its thiol and carboxylic acid groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and their implications:

Physicochemical Properties

- Solubility and Reactivity: The thiol group in 3-(mercaptomethyl)benzoic acid increases polarity compared to methyl or methoxy derivatives but reduces solubility in nonpolar solvents. It is prone to oxidation, forming disulfide bonds . Methoxy and hydroxy derivatives exhibit higher water solubility due to hydrogen bonding, while methyl groups enhance lipophilicity .

- Extraction Efficiency :

Key Research Insights

- Synthetic Flexibility : The mercaptomethyl group’s reactivity enables diverse functionalization. For instance, 2-mercapto-4,6-disubstituted phenyl pyrimidines are synthesized via condensation reactions involving thiol-containing intermediates .

- Stability Challenges : Thiol groups require protective strategies (e.g., acetylation) during synthesis to prevent undesired disulfide formation .

- Biological Activity: Substitutions at C3 or C4 significantly alter bioactivity. For example, 3,5-dimethoxy-4-hydroxybenzoic acid shows stronger antibacterial effects than its non-methoxy counterparts .

Biological Activity

3-(Mercaptomethyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound 3-(mercaptomethyl)benzoic acid is characterized by a benzoic acid core with a mercaptomethyl group (-CH2-SH) attached. This structure contributes to its unique reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research has indicated that benzoic acid derivatives, including 3-(mercaptomethyl)benzoic acid, exhibit significant antimicrobial properties. A study highlighted that certain substituted benzoic acids can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .

2. Inhibition of Dihydrofolate Reductase

A notable area of investigation is the inhibition of dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (MtDHFR). Substituted benzoic acids have shown promise as inhibitors, with IC50 values ranging from 7 to 40 μM. This suggests that 3-(mercaptomethyl)benzoic acid could be developed into a lead compound for anti-tuberculosis drugs due to its structural similarities with effective inhibitors .

3. Proteasome and Lysosomal Pathway Modulation

Studies have demonstrated that derivatives of benzoic acid can enhance the activity of the proteasome and autophagy-lysosome pathways in human cells. Specifically, extracts containing these compounds have been shown to increase the activity of cathepsins B and L, which are crucial for protein degradation and cellular homeostasis . This modulation may have implications for aging-related diseases and cancer therapy.

The biological effects of 3-(mercaptomethyl)benzoic acid are believed to stem from its ability to interact with various enzymes and cellular pathways:

- Binding Affinity : Molecular docking studies suggest that 3-(mercaptomethyl)benzoic acid can bind effectively to procathepsins B and L, forming critical interactions that enhance enzyme activity .

- Enzyme Activation : The compound has been shown to activate chymotrypsin-like enzymatic activity, which is vital for protein breakdown in cells .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of various benzoic acid derivatives, 3-(mercaptomethyl)benzoic acid was found to significantly inhibit the growth of Staphylococcus aureus and Candida albicans, showcasing its potential as an antimicrobial agent.

Study 2: Anti-Tuberculosis Activity

A series of experiments evaluated the effectiveness of substituted benzoic acids against MtDHFR. The results indicated that compounds similar to 3-(mercaptomethyl)benzoic acid showed promising inhibitory activity, making them candidates for further development as anti-TB medications .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.